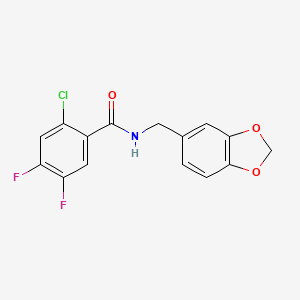

![molecular formula C16H13ClN2O2 B5540195 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide, also known as CABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CABA belongs to the class of benzamide derivatives and has shown promising results in various biological and chemical processes.

Aplicaciones Científicas De Investigación

Controlled Radical Polymerization

Research on the controlled radical polymerization of acrylamide derivatives, including those with specific functional groups similar to 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide, has shown promising results in creating polymers with tailored properties. For example, the reversible addition−fragmentation chain transfer (RAFT) polymerization technique has been employed to synthesize homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential of these compounds in the development of advanced polymer materials (Mori, Sutoh, & Endo, 2005).

Antipathogenic Activity

Acrylamide derivatives have also been evaluated for their antipathogenic activity, revealing that specific structural modifications can enhance their antibacterial and antimicrobial properties. For instance, the synthesis and characterization of thiourea derivatives have demonstrated significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

Further, some 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides and related compounds have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The findings indicate that these compounds act as antitubulin agents, providing a new avenue for the development of anticancer drugs (Raffa et al., 2011).

Antioxidant Properties

Some studies have explored the antioxidant properties of acrylamide derivatives, revealing that they can effectively enhance the mechanical properties and longevity of certain materials. For example, the grafting of N-(4-aminodiphenylmethane) acrylamide onto natural rubber has shown to improve its antioxidant capacity, suggesting uses in material science to enhance durability and resistance to degradation (El‐Wakil, 2006).

Photopolymerization

The study of acrylamide derivatives in the context of photopolymerization has also garnered interest. Research into the photocrosslinking properties of polyacrylamides with bromo substituted pendant cinnamoyl moieties, for instance, has highlighted their potential as negative photoresist materials for use in the electronics industry, indicating the versatility of these compounds in various technological applications (Selvam, Babu, & Nanjundan, 2005).

Propiedades

IUPAC Name |

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-1-3-13(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTORGVPWWMSLE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)